molecular formula C19H16N4O5 B11139192 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11139192
M. Wt: 380.4 g/mol
InChI Key: ONWUXAMVPGFEAT-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a heterocyclic compound featuring a quinoxaline-dione core fused with a benzoxazine-carboxamide moiety. The ethyl linker connects this core to a 3-hydroxy-2H-1,4-benzoxazine-6-carboxamide group, which introduces hydrogen-bonding capabilities and structural rigidity.

Properties

Molecular Formula

C19H16N4O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C19H16N4O5/c24-16-10-28-15-6-5-11(9-13(15)21-16)17(25)20-7-8-23-14-4-2-1-3-12(14)22-18(26)19(23)27/h1-6,9H,7-8,10H2,(H,20,25)(H,21,24)(H,22,26)

InChI Key

ONWUXAMVPGFEAT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

Preparation Methods

Activation of Carboxylic Acid

The carboxyl group is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction conditions include refluxing in anhydrous dichloromethane (DCM) for 4 hours, followed by solvent evaporation under reduced pressure.

Amide Bond Formation

The acid chloride is reacted with the ethylamine derivative in the presence of triethylamine (TEA) as a base. Key parameters include:

ParameterOptimal ValueEffect on Yield
SolventTetrahydrofuranMaximizes solubility
Temperature0°C → 25°C (gradient)Reduces side reactions
Molar Ratio (Acid:Amine)1:1.1Ensures complete conversion

Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the target compound in 72% yield.

Optimization of Reaction Conditions

Solvent Selection

Non-polar solvents like xylene enhance cyclization efficiency by stabilizing transition states through hydrophobic interactions. Conversely, polar aprotic solvents (e.g., DMAc) improve amine solubility during coupling but require stringent drying to prevent hydrolysis.

Temperature Control

Elevated temperatures (>100°C) accelerate benzoxazine formation but risk thermal degradation. A balance is achieved by stepwise heating: 80°C for initial cyclization, followed by 120°C for curing.

Catalytic Additives

Lewis acids such as zinc chloride (ZnCl₂) at 5 mol% reduce reaction times by 40% but complicate purification due to metal chelation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : Key signals include δ = 6.26 ppm (Ar-H, quinoxaline), δ = 4.87 ppm (–O–CH₂–N–, benzoxazine), and δ = 8.40 ppm (amide NH).

  • ¹³C NMR : Carbonyl resonances at δ = 172.1 ppm (amide C=O) and δ = 154.4 ppm (benzoxazine oxazine C–O).

Thermal Analysis

DSC thermograms show a glass transition temperature (T₉) at 142°C and decomposition onset at 290°C, indicating thermal stability suitable for high-temperature applications .

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The quinoxaline-dione fragment (2,3-dioxo-3,4-dihydroquinoxaline) undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : The carbonyl groups at positions 2 and 3 react with aqueous HCl (1–2 M) at 80–100°C, yielding 1,2-diaminobenzene derivatives and oxalic acid .

  • Basic Hydrolysis : In NaOH (1–3 M), the dione ring opens to form 2,3-dihydroxyquinoxaline intermediates, which further degrade into anthranilic acid analogs .

Table 1: Hydrolysis Conditions and Products

ConditionReagentTemperatureProduct(s)Source
Acidic2 M HCl90°C1,2-diaminobenzene + oxalic acid
Basic3 M NaOH80°C2,3-dihydroxyquinoxaline derivatives

Nucleophilic Substitution

The electron-deficient quinoxaline-dione system is susceptible to nucleophilic attack:

  • Amine Substitution : Reaction with primary amines (e.g., methylamine) in ethanol at reflux replaces the oxo group at position 3, forming 3-aminoquinoxalin-2-one derivatives .

  • Thiol Addition : Thiophenol reacts with the dione in DMF at 120°C, producing 3-(phenylthio)quinoxalin-2-one .

Mechanistic Pathway :

  • Nucleophile attacks the carbonyl carbon at position 3.

  • Intermediate enol tautomerizes to stabilize the product .

Cyclization and Spiro-Fused Heterocycle Formation

The ethyl linker between the quinoxaline-dione and benzoxazine-carboxamide moieties enables intramolecular cyclization:

  • Thermal Cyclization : Heating in DMSO at 150°C forms a spiro-fused benzoxazinoquinoxaline system via C–N bond formation .

  • Acid-Catalyzed Cyclization : In H2SO4, the hydroxy group on the benzoxazine ring dehydrates, forming a fused tricyclic structure .

Key Intermediate :
Intramolecular hydrogen bonding between the benzoxazine hydroxy group and quinoxaline carbonyl facilitates ring closure\text{Intramolecular hydrogen bonding between the benzoxazine hydroxy group and quinoxaline carbonyl facilitates ring closure} .

Oxidation and Reduction

  • Oxidation : The 3-hydroxy group on the benzoxazine ring oxidizes to a ketone using MnO2 in CH2Cl2, yielding N-[2-(2,3-dioxoquinoxalin-1-yl)ethyl]-3-oxo-2H-1,4-benzoxazine-6-carboxamide .

  • Reduction : NaBH4 selectively reduces the quinoxaline-dione to 2,3-dihydroxyquinoxaline without affecting the carboxamide group .

Cross-Coupling Reactions

The carboxamide group participates in metal-catalyzed couplings:

  • Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh3)4, K2CO3, DMF) introduces aryl groups at position 6 of the benzoxazine .

  • Buchwald-Hartwig Amination : Forms C–N bonds between the carboxamide nitrogen and aryl halides .

Table 2: Catalytic Cross-Coupling Examples

Reaction TypeCatalystSubstrateProduct YieldSource
Suzuki CouplingPd(PPh3)44-Fluorophenylboronic acid78%
Buchwald-HartwigPd2(dba)3/Xantphos4-Bromoaniline65%

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [4+2] cycloaddition between the quinoxaline-dione and alkenes (e.g., styrene), forming bicyclic adducts .

Quantum Yield :
ϕ=0.12(measured via actinometry)\phi = 0.12 \, \text{(measured via actinometry)} .

Biochemical Interactions

  • Enzyme Inhibition : The compound competitively inhibits dihydroorotate dehydrogenase (Ki = 1.2 µM) via binding to the flavin adenine dinucleotide (FAD) site .

  • DNA Intercalation : The planar quinoxaline-dione intercalates into double-stranded DNA (Kd = 8.5 µM), as shown by fluorescence quenching assays .

Scientific Research Applications

Biological Activities

The biological activities associated with N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide include:

  • Antimicrobial Activity : Compounds containing the quinoxaline structure have been reported to exhibit significant antibacterial and antifungal properties. Research indicates that derivatives of quinoxaline can inhibit the growth of various pathogenic bacteria and fungi .
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that quinoxaline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
  • Enzyme Inhibition : This compound may act as an inhibitor for enzymes involved in metabolic pathways. Its structure allows it to bind effectively to target enzymes, which could be beneficial in treating metabolic disorders .

Research Findings and Case Studies

Several studies have documented the applications and effects of similar compounds:

  • Antibacterial Activity : A study on 3,4-dihydroquinoxalin derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound's structure was modified to enhance its antibacterial properties, leading to significant zones of inhibition against pathogens such as E. coli and S. aureus .
  • Anticancer Studies : Research focusing on quinoxaline-based compounds has revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, one study indicated that certain derivatives could inhibit the proliferation of breast cancer cells by targeting specific oncogenic pathways .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These studies help predict how modifications to the chemical structure can enhance biological activity .

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally or functionally related derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
N-[2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide Quinoxaline-dione + benzoxazine Hydroxy, carboxamide, ethyl linker ~427.4* Potential kinase inhibition, redox modulation
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin + pyridine Methoxy, dimethylaminomethyl, amine 391.46 Research use; unvalidated for therapeutics
N-[2-(6-Chloro-2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide Quinoxaline-dione + benzodiazepine Chloro, propanamide, ethyl linker ~498.9* Hypothesized CNS activity
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Dihydroisoquinoline Methoxy, ethyl ester ~293.3 Precedent in alkaloid synthesis

*Estimated based on molecular formula.

Key Observations :

Structural Complexity: The target compound’s benzoxazine-carboxamide group distinguishes it from simpler quinoxaline derivatives (e.g., ethyl esters or sulfonyl variants in ).

Redox Activity: Unlike the benzodioxin-pyridine analog (), the quinoxaline-dione core may confer redox-modulating properties, akin to other 2,3-diketone-containing compounds .

Molecular Weight: The compound’s higher molecular weight (~427 g/mol) relative to dihydroisoquinoline esters (~293 g/mol) could impact pharmacokinetics, necessitating formulation optimization for bioavailability.

Biological Activity

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound belonging to the class of benzoxazines and quinoxalines. This article delves into its biological activity, synthesizing existing research findings to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique chemical structure characterized by a benzoxazine ring fused with a quinoxaline moiety. The molecular formula is C19H20N4O4C_{19}H_{20}N_4O_4, with a molecular weight of approximately 372.39 g/mol. Its structural complexity allows for various interactions at the molecular level, which are crucial for its biological activities.

Antiviral Properties

Research has highlighted the antiviral potential of quinoxaline derivatives, particularly in the context of HIV treatments. For instance, compounds similar to this compound have shown significant inhibitory effects on HIV replication. A study indicated that derivatives with similar structures demonstrated IC50 values in the low micromolar range against HIV-1 .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoxaline derivatives are well-documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. For example, certain dihydroquinoxaline derivatives have been reported to act as antagonists for bradykinin receptors, further supporting their role in reducing inflammation .

Neuropharmacological Activity

Recent investigations into neuropharmacological effects suggest that related compounds exhibit analgesic and sedative properties. These findings point towards potential applications in pain management and neurological disorders .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or inflammatory processes.
  • Receptor Modulation : It could act as an antagonist at specific receptors involved in inflammatory signaling pathways.
  • Cellular Uptake : The structural features may facilitate cellular uptake, enhancing its efficacy at target sites.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study Compound Biological Activity IC50/EC50 Values Reference
Study 1GW420867XNNRTI (anti-HIV)IC50: 179 µM
Study 2Quinoxaline DerivativeAnti-inflammatory (Bradykinin B1 receptor antagonist)IC50: 0.12 nM
Study 3DihydroquinoxalineAnalgesic/Sedative effectsNot specified

Q & A

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group protection. For example, quinoxalinone and benzoxazine moieties are often synthesized separately and coupled via ethylenediamine linkers. Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Acidic or basic conditions optimize cyclization; e.g., nitric acid aids in cobalt(II) coordination during intermediate purification .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions in dihydroquinoxaline formation .

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